
Fenoprofen
Overview
Description
Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, with analgesic, antipyretic, and anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Clinically, it is used to manage osteoarthritis, rheumatoid arthritis, and soft-tissue rheumatism . This compound exists as a racemic mixture, with the (S)-enantiomer being pharmacologically active, while the (R)-enantiomer undergoes partial inversion to the active form in vivo . Its oral administration is associated with gastrointestinal side effects, prompting research into alternative formulations and mechanisms of action .
Preparation Methods
Traditional Synthesis of Fenoprofen
The conventional synthesis of this compound, as described in prior art, begins with 3-phenoxytoluene as the starting material. This method involves four sequential steps:
Bromination and Cyanation
3-Phenoxytoluene undergoes bromination at the methyl group using bromine or N-bromosuccinimide (NBS) under radical initiation conditions to form 3-phenoxybenzyl bromide. Subsequent nucleophilic substitution with sodium cyanide yields 3-phenoxybenzyl cyanide. This step typically employs polar aprotic solvents like dimethylformamide (DMF) and requires stringent temperature control to minimize side reactions.
Hydrolysis to Carboxylic Acid
The nitrile group in 3-phenoxybenzyl cyanide is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux. This produces 3-phenoxybenzyl carboxylic acid, albeit with moderate yields due to competing decarboxylation or over-hydrolysis.
Monomethylation
The carboxylic acid is esterified to its methyl ester using methyl sulfate in the presence of phase-transfer catalysts like tetraethylammonium bromide (TEBA) or polyethylene glycol (PEG-400). Methyl sulfate, while effective, poses significant toxicity and environmental hazards.
Salt Formation
The methyl ester is saponified with sodium hydroxide to form the sodium salt, which is subsequently treated with calcium chloride to precipitate this compound calcium. This method, though established, suffers from low overall yields (60–70%) and generates hazardous waste, including sulfur-containing byproducts from methyl sulfate.
Modern Clean Production Method
A patented environmentally friendly synthesis (CN100396658C) addresses the limitations of traditional methods by optimizing reaction conditions and eliminating toxic reagents. This five-step process emphasizes high atom economy and reduced waste (Table 1).
Synthesis of m-Phenoxybenzyl Chloride
Reaction:
$$
\text{m-Phenoxyphenylethanol} + \text{SOCl}2 \xrightarrow{\text{Pyridine, CHCl}3} \text{m-Phenoxybenzyl Chloride} + \text{HCl} + \text{SO}_2
$$
Conditions:
- Solvent: Chloroform (2.55 L per 180 g substrate)
- Catalyst: Pyridine (60 g)
- Temperature: Reflux at 60–65°C for 2 hours
Yield: 93.4%.
Pyridine neutralizes HCl, preventing side reactions, while chloroform ensures homogeneity. Excess thionyl chloride (1.8 kg) drives the reaction to completion.
Cyanation Using Phase-Transfer Catalysis
Reaction:
$$
\text{m-Phenoxybenzyl Chloride} + \text{NaCN} \xrightarrow{\text{TEBA}} \text{m-Phenoxybenzyl Cyanide} + \text{NaCl}
$$
Conditions:
- Catalyst: Tetraethylammonium bromide (TEBA, 5 mol%)
- Solvent: Water-toluene biphasic system
Yield: 89–92%.
TEBA facilitates the transfer of cyanide ions into the organic phase, enhancing reaction rate and selectivity.
Methylation with Dimethyl Carbonate
Reaction:
$$
\text{m-Phenoxybenzyl Cyanide} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOEt}} \text{m-Phenoxy-α-methyl Phenylacetate}
$$
Conditions:
- Base: Sodium ethoxide (2 equiv)
- Solvent: Anhydrous ethanol
- Temperature: 80°C for 6 hours
Yield: 85–88%.
Dimethyl carbonate serves as a green methylating agent, replacing carcinogenic methyl halides.
Saponification and Salt Formation
Reaction:
$$
\text{m-Phenoxy-α-methyl Phenylacetate} + \text{NaOH} \rightarrow \text{m-Phenoxy-α-methyl Sodium Phenylacetate} + \text{CH}3\text{OH}
$$
$$
\text{Sodium Salt} + \text{CaCl}2 \xrightarrow{\text{EDTA, EtOH}} \text{this compound Calcium}
$$
Conditions:
- Complexing agent: Ethylenediaminetetraacetic acid (EDTA, 0.1 equiv)
- Solvent: Ethanol-water (9:1)
Yield: 95% (calcium salt).
EDTA chelates calcium ions, preventing precipitate aggregation and ensuring high-purity product.
Comparative Analysis of Methods
Table 1: Traditional vs. Clean Synthesis of this compound
Parameter | Traditional Method | Clean Method |
---|---|---|
Starting Material | 3-Phenoxytoluene | m-Phenoxyphenylethanol |
Key Reagents | Methyl sulfate, Br₂ | Dimethyl carbonate, SOCl₂ |
Catalysts | PEG-400 | TEBA, EDTA |
Yield (Overall) | 60–70% | 82–85% |
Environmental Impact | High (toxic byproducts) | Low (closed-loop solvent recovery) |
Industrial Scalability and Optimization
The clean method demonstrates scalability, with pilot studies achieving kilogram-scale production. Key optimizations include:
- Solvent Recycling : Chloroform and ethanol are distilled and reused, reducing costs.
- Catalyst Recovery : TEBA is extracted via aqueous wash and reused for 5–7 cycles without activity loss.
- Waste Management : SO₂ and HCl gases are scrubbed using alkaline solutions, minimizing emissions.
Chemical Reactions Analysis
Types of Reactions
Fenoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of this compound can yield its corresponding alcohol derivative.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-phenoxybenzoic acid
Reduction: 3-phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
Fenoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its therapeutic effects in treating inflammatory conditions and pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX activity, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The primary molecular targets of this compound are the COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Pharmacological Efficacy in Clinical Settings
Table 1: Clinical Efficacy of Fenoprofen vs. Ibuprofen and Aspirin
Parameter | This compound (600 mg QID) | Ibuprofen (400 mg QID) | Aspirin (325–975 mg QID) |
---|---|---|---|
Pain at Rest | Significant improvement | No significant effect | Significant improvement |
Limitation of Movement | Superior to ibuprofen | Less effective | Comparable to placebo |
Physician’s Assessment | Significantly better | Moderate improvement | Moderate improvement |
GI Side Effects | Lower incidence | Moderate incidence | Highest incidence |
- In a double-blind crossover study, this compound outperformed ibuprofen in improving "limitation of movement" and physician-assessed outcomes in soft-tissue rheumatism .
- Compared to aspirin, this compound showed equivalent analgesic efficacy but better gastrointestinal tolerance in osteoarthritis .
Enantioselectivity and COX Inhibition
- (S)-Fenoprofen is the primary COX inhibitor, with an IC₅₀ similar to racemic ketoprofen.
- Ketoprofen: Both enantiomers inhibit COX, but (S)-ketoprofen shows stronger substrate selectivity for 2-AG, a distinction absent in this compound .
Cyclodextrin Complex Stability
Table 2: Cyclodextrin Complex Stability Constants (log₁₀K)
Cyclodextrin Type | This compound | Fenbufen |
---|---|---|
Native β-Cyclodextrin | 2.1 | 3.8 |
DIMEB50 | 2.5 | 4.2 |
HPBCyD (6.3 substitution) | 2.8 | 4.6 |
- This compound forms less stable cyclodextrin complexes than fenbufen due to its non-linear structure (ether-linked aromatic rings), which reduces cavity penetration .
- Complexation with β-cyclodextrin derivatives (e.g., HPBCyD) improves this compound’s solubility but is less effective than formulations with hydroxypropyl methylcellulose (HPMC) .
Formulation Advantages: Copper Complexes
Table 3: Analgesic and Ulcerogenic Effects of this compound vs. Copper Complex
Parameter | This compound Calcium Salt | [Cu(fen)₂(im)₂] Complex |
---|---|---|
Writhing Inhibition (%) | 46.2 | 78.9 |
Ulcer Index (mm²) | 79.0 | 22.2 |
Late-Phase Pain Inhibition | Moderate | Significant |
- Copper(II)-fenoprofenate complexes exhibit enhanced analgesia (78.9% vs. 46.2% inhibition) and reduced gastric toxicity compared to the parent drug, likely due to antioxidant effects and reduced mucosal irritation .
Biological Activity
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential therapeutic applications.
This compound primarily functions by inhibiting the synthesis of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces inflammation and alleviates pain associated with various conditions such as rheumatoid arthritis and osteoarthritis. The drug's ability to modulate prostaglandin levels contributes significantly to its anti-inflammatory effects .
Key Mechanisms:
- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins.
- Melanocortin Receptor Modulation : Recent studies indicate that this compound acts as a positive allosteric modulator of melanocortin 3 (MC3) receptors, enhancing signaling pathways that may contribute to its anti-inflammatory effects .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for postoperative pain management and chronic inflammatory conditions. A systematic review assessed the efficacy of single-dose this compound for acute postoperative pain, revealing significant pain relief compared to placebo.
Clinical Study Findings:
- Postoperative Pain Relief : A study involving 696 participants showed that a single dose of 200 mg this compound resulted in at least 50% pain relief in 57% of patients compared to 14% in the placebo group. The number needed to treat (NNT) was calculated at 2.3, indicating a favorable efficacy profile .
- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound demonstrated improvements in pain relief, grip strength, and reductions in joint swelling and stiffness .
Case Report on Overdose
A notable case involved a 17-year-old girl who ingested a large quantity (24 to 36 g) of this compound as a suicidal gesture. She presented with severe symptoms including coma and metabolic acidosis. This case highlights the potential risks associated with this compound overdose and underscores the importance of monitoring therapeutic dosages .
Comparative Efficacy
In comparative studies against other NSAIDs, this compound has shown similar efficacy to drugs like aspirin and ibuprofen while presenting a different side effect profile. For instance, gastrointestinal reactions were reported less frequently with this compound compared to aspirin .
Drug | Efficacy | Common Side Effects |
---|---|---|
This compound | Comparable to aspirin | Mild GI reactions |
Ibuprofen | Effective | GI discomfort |
Aspirin | Effective | Higher incidence of ulcers |
Research Findings
Recent research has explored modifications of this compound aimed at enhancing its therapeutic potential. For example, carborane analogues of this compound have been developed, exhibiting improved antitumor activity while maintaining COX inhibition properties . These findings suggest potential applications beyond traditional anti-inflammatory uses.
Q & A
Q. Basic: What experimental methodologies are recommended for characterizing fenoprofen’s physicochemical stability under varying hydration conditions?
Answer:
- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration/rehydration behavior. Powder X-ray diffractometry (PXRD) identifies crystalline phase transitions during hydration. For example, this compound calcium dihydrate loses water in two stages (50–80°C), with distinct activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to structural differences in water-binding environments .
- Critical Considerations : Monitor solution-mediated rehydration of anhydrous forms to avoid misinterpretation of crystallinity changes.
Q. Advanced: How can adsorption isotherm models resolve contradictions in chromatographic retention mechanisms for this compound under overloaded conditions?
Answer:
- Methodology : Conduct frontal analysis and overloaded elution studies using non-porous pillar array columns (NPACs). This compound exhibits concave-downward isotherms best modeled by the Langmuir-Freundlich equation, indicating adsorbate-adsorbent dominance. Contrast with anti-Langmuir behavior in structurally similar NSAIDs (e.g., naproxen), where adsorbate-adsorbate interactions prevail .
- Data Contradiction Analysis : Tailoring models to stationary phase chemistry (e.g., hydrophobic vs. ionic surfaces) resolves discrepancies in peak fronting/tailing. Validate via plate height calculations and method-of-moments comparisons .
Q. Basic: What strategies enhance this compound’s aqueous solubility for in vitro biomolecular interaction studies?
Answer:
- Methodology : Use hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry optimizes HPβCD concentration (0.3 mmol/L achieves 100% solubility via inclusion complexation). Ensure electrochemical inertness of HPβCD to avoid interference in voltammetric assays .
- Validation : Confirm complex stability via phase-solubility diagrams and cyclic voltammetry (CV) under physiological pH (7.4) .
Q. Advanced: How do electrochemical techniques quantify this compound’s binding affinity with serum albumin, and what contradictions arise in interpreting voltammetric data?
Answer:
- Methodology : Affinity voltammetry with in-situ mercury film sensors measures this compound-bovine serum albumin (BSA) interactions. Calculate binding constants using nonlinear regression, x/y-reciprocal, and double-reciprocal plots. This compound-BSA forms a 1:1 electro-inactive complex, reducing free drug concentration and peak current .
- Contradictions : Competitive adsorption vs. complex formation debates are resolved via formal potential (E°) analysis. Minimal E° shifts confirm hydrophobic/weak interactions (e.g., Van der Waals) over electrostatic forces, despite BSA’s negative charge at pH 7.4 .
Q. Basic: What pharmacopeial standards and validation parameters are critical for chromatographic purity assessment of this compound?
Answer:
- Methodology : Follow USP monographs using reverse-phase HPLC (5-µm L7 column, 272-nm detection). Validate methods per ICH guidelines: resolution (R ≥ 9.0 between this compound and 3-phenoxybenzoic acid), tailing factor (≤2.0), and precision (%RSD ≤2.0) .
- Critical Parameters : Use USP this compound Calcium RS for system suitability and impurity quantification (10,000×(C/W)×(ri/rS) formula) .
Q. Advanced: How can researchers address discrepancies in kinetic models during this compound degradation studies?
Answer:
- Methodology : Apply Arrhenius and non-Arrhenius (e.g., Vyazovkin) models to thermal degradation data. Nonlinear Arrhenius plots in dehydration studies suggest multi-step mechanisms; use single-crystal XRD to correlate activation energy shifts with structural water environments .
- Contradiction Resolution : Distinguish between diffusion-controlled (high E°) and surface reaction-dominated (low E°) steps via PXRD phase analysis .
Q. Basic: What are the best practices for ensuring reproducibility in this compound-protein binding assays?
Answer:
- Methodology : Standardize BSA concentration (≤10% electrode coverage) and accumulation times (≤60 sec) to minimize competitive adsorption artifacts. Use molar ratio plots (fixed BSA, variable this compound) to confirm 1:1 stoichiometry .
- Reproducibility Tips : Pre-equilibrate solutions at physiological pH (7.4) and validate sensor performance with control analytes (e.g., gemfibrozil) .
Q. Advanced: How do molecular dynamics (MD) simulations complement experimental data in elucidating this compound’s supramolecular interactions?
Answer:
- Methodology : Pair MD with experimental binding constants (from voltammetry) to model hydrophobic/van der Waals forces in this compound-BSA complexes. Cross-validate with NMR or ITC data to resolve discrepancies in binding site predictions .
- Data Integration : Use crystallographic data (e.g., calcium coordination geometry) to refine force field parameters .
Q. Table 1: Key this compound Research Parameters
Properties
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023045 | |
Record name | Fenoprofen | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
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Boiling Point |
168-171 °C @ 0.11 MM HG | |
Record name | FENOPROFEN | |
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Solubility |
Slight (calcium salt), 8.11e-02 g/L | |
Record name | Fenoprofen | |
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Color/Form |
VISCOUS OIL | |
CAS No. |
29679-58-1, 31879-05-7, 34597-40-5 | |
Record name | Fenoprofen | |
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Record name | Fenoprofen [USAN:INN:BAN] | |
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Record name | Fenoprofen | |
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Record name | 2-(3-phenoxyphenyl)propionic acid | |
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Record name | Fenoprofen | |
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Record name | Fenoprofen | |
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Melting Point |
168-171 | |
Record name | Fenoprofen | |
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Retrosynthesis Analysis
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